molecular formula C24H36N2O15 B029907 Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester CAS No. 211746-85-9

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester

Cat. No.: B029907
CAS No.: 211746-85-9
M. Wt: 592.5 g/mol
InChI Key: CMTBMPFLQYQNDF-UHFFFAOYSA-N
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Description

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester is a homobifunctional cross-linker widely used in proteomics research. This compound is known for its ability to facilitate the coupling of amino-substituted molecules, making it a valuable tool in biochemical and medical research .

Scientific Research Applications

Antioxidant Activities and Health Implications

Hydroxycinnamates and their derivatives, which include esters, exhibit potent antioxidant activities. These compounds are abundant in cereals, legumes, oilseeds, fruits, vegetables, and beverages. They demonstrate significant in vitro and in vivo antioxidant activities by scavenging various radicals and acting as reducing agents. Ferulic acid and its derivatives, along with caffeic acid and its derivatives, are noted for their high antioxidant activity. The structural effects on the potency of these compounds are significant, with implications for reducing disease risk and promoting health (Shahidi & Chandrasekara, 2010).

Biotechnological Applications

Esters derived from lactic acid, such as lactate ester, are produced via biotechnological routes from biomass. These compounds have potential applications in synthesizing biodegradable polymers, serving as feedstock for green chemistry. This highlights the role of esters in sustainable chemical production and their contribution to the development of environmentally friendly materials (Gao, Ma, & Xu, 2011).

Environmental Science and Polymer Degradation

Research into the degradation of polymers by esters of H-phosphonic and phosphoric acids shows promising pathways for addressing polymer waste. These esters effectively degrade polyurethanes, polycarbonates, and polyamides, leading to the production of compounds with potential fire retardant properties. This work emphasizes the importance of developing sustainable methods for managing polymer waste and the potential reuse of degradation products in new materials production (Mitova et al., 2013).

Therapeutic Research and Potential Health Benefits

Caffeic acid and its derivatives, including esters, have been studied for their therapeutic promises, especially in obesity management. The anti-obesity property of chlorogenic acid, an ester of caffeic acid, is highlighted, showing its potential as an antioxidant, anti-hypertensive, anti-inflammatory, and anti-obesity agent. These findings point towards the therapeutic applications of esters in managing health conditions related to oxidative stress and metabolic disorders (Kumar et al., 2019).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester typically involves the reaction of Heptaoxatricosanedioic Acid with N-Hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous organic solvent like dichloromethane or dimethylformamide under inert atmosphere conditions to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O15/c27-19-1-2-20(28)25(19)40-23(31)17-38-15-13-36-11-9-34-7-5-33-6-8-35-10-12-37-14-16-39-18-24(32)41-26-21(29)3-4-22(26)30/h1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTBMPFLQYQNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444229
Record name Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211746-85-9
Record name Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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